molecular formula C13H11N5OS B2756398 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole CAS No. 2201739-48-0

2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2756398
CAS No.: 2201739-48-0
M. Wt: 285.33
InChI Key: ZFSUEQDKOUMEPL-UHFFFAOYSA-N
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Description

2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that features both a triazole and a benzothiazole moiety. The presence of these heterocyclic structures makes it a compound of interest in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, while the benzothiazole ring is often associated with biological activity.

Mechanism of Action

Target of Action

The compound 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole, also known as (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone, is a complex molecule that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity, because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

This interaction could lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Compounds containing a 1,2,3-triazole ring have been used to synthesize compounds active against various diseases, suggesting that they may affect a wide range of biochemical pathways .

Pharmacokinetics

The presence of the 1,2,3-triazole ring, which is resistant to metabolic degradation, suggests that this compound may have good bioavailability .

Result of Action

Compounds containing a 1,2,3-triazole ring have shown a wide range of biological activities, including antifungal, antimicrobial, antiviral, and anticancer activities . This suggests that this compound may have similar effects.

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s stability and efficacy. Additionally, the presence of other molecules could influence the compound’s interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as automated peptide synthesizers for the coupling reactions.

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c19-13(12-15-10-3-1-2-4-11(10)20-12)17-7-9(8-17)18-6-5-14-16-18/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSUEQDKOUMEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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